Chonglou saponin II
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Overview
Description
Chonglou saponin II is a natural steroidal saponin found in the plant Rhizoma Paridis. This compound has garnered significant attention due to its potent anti-cancer properties. It has been shown to exhibit activity against various cancer cells, making it a promising candidate for therapeutic applications .
Mechanism of Action
Target of Action
Polyphyllin II (PPII) is a natural steroidal saponin that primarily targets the PI3K/AKT/mTOR and STAT3 signaling pathways . These pathways play crucial roles in cell proliferation, survival, and apoptosis, making them important targets for cancer therapy .
Mode of Action
PPII interacts with its targets by inhibiting their signaling. It has been shown to lower the protein levels of phospho-Src (Tyr416), phospho-JAK2 (Tyr1007/1008), phospho-STAT3 (Tyr705), and STAT3-targeted molecules in cancer cells . This inhibition leads to changes in cell behavior, including cell cycle arrest and apoptosis .
Biochemical Pathways
The PI3K/AKT/mTOR and STAT3 pathways are key biochemical pathways affected by PPII. Inhibition of these pathways by PPII induces protective autophagy and apoptosis in cancer cells . Additionally, PPII has been found to downregulate cofilin activity, which is implicated in the inhibition of cancer cell motility .
Pharmacokinetics
The pharmacokinetics of PPII have been studied in rats. After oral administration of P. polyphylla extract, the bioavailability of PPII was found to be less than 1% . This low bioavailability is partly due to hydrolysis by intestinal flora . The compound was predominantly distributed in the liver and lungs .
Result of Action
The molecular and cellular effects of PPII’s action include inhibition of cell proliferation, induction of cell cycle arrest, apoptosis, and protective autophagy in cancer cells . In liver cancer cells, PPII has been shown to suppress cell viability and induce significant cell death .
Biochemical Analysis
Biochemical Properties
Polyphyllin II has been found to interact with several biomolecules, including enzymes and proteins, affecting their activity. For instance, it has been shown to suppress the activity of cofilin, a protein that regulates actin dynamics during cell migration . This suppression of cofilin activity is implicated in the inhibition of cancer cell motility .
Cellular Effects
Polyphyllin II has displayed properties that inhibit cellular motility and invasion of liver cancer cells . It can remarkably suppress the proliferation of liver cancer cell lines, HepG2 and BEL7402, resulting in significant cell death . It also decreases the expression of two major hydrolytic enzymes (MMP2/MMP9), through the AKT/NF-κB signaling pathway .
Molecular Mechanism
Polyphyllin II exerts its effects at the molecular level through several mechanisms. It mediates the suppression of cofilin activity, which is implicated in the inhibition of liver cancer cell motility . It also decreases the expression of two major hydrolytic enzymes (MMP2/MMP9), through the AKT/NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
Studies have shown that it can significantly suppress the proliferation of liver cancer cell lines, leading to significant cell death .
Metabolic Pathways
It has been shown to affect the AKT/NF-κB signaling pathway .
Transport and Distribution
Polyphyllin II is predominantly distributed in the liver and lungs
Preparation Methods
Synthetic Routes and Reaction Conditions: : Chonglou saponin II can be extracted from the plant Paris polyphylla var. yunnanensis. The extraction process involves water-assisted extraction, which is optimized using response surface methodology. The optimal conditions include an extraction time of 57 minutes, an extraction temperature of 36°C, and a solid-to-liquid ratio of 1:10 g/mL .
Industrial Production Methods: : For large-scale production, macroporous resin adsorption is employed. This method is environmentally friendly and economical. The process involves static and dynamic adsorption-desorption using NKA-9 resin, which significantly increases the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: : Chonglou saponin II undergoes various chemical reactions, including glycosylation, which is catalyzed by sterol glycosyltransferases. This reaction involves the addition of glucose molecules to the steroidal backbone .
Common Reagents and Conditions: : The glycosylation reaction typically uses UDP-glucose as the glycosyl donor and is catalyzed by enzymes such as Pp UGT6. The reaction conditions include a pH of around 7.0 and a temperature of 30°C .
Major Products: : The primary product of the glycosylation reaction is pennogenin 3-O-β-D-glucopyranoside, a glycosylated form of this compound .
Scientific Research Applications
Chonglou saponin II has been extensively studied for its anti-cancer properties. It has been shown to inhibit the proliferation of colorectal cancer cells by inducing G2/M-phase cell cycle arrest and apoptosis. Additionally, it induces protective autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway . In liver cancer cells, this compound suppresses proliferation, migration, and invasion by downregulating cofilin activity and the AKT/NF-κB pathway .
Comparison with Similar Compounds
Chonglou saponin II is one of several steroidal saponins found in Paris polyphylla. Other similar compounds include Polyphyllin I, Polyphyllin VI, and Polyphyllin VII. While all these compounds exhibit anti-cancer properties, this compound is unique in its ability to induce protective autophagy and inhibit multiple signaling pathways .
List of Similar Compounds
- Polyphyllin I
- Polyphyllin VI
- Polyphyllin VII
This compound stands out due to its dual ability to induce apoptosis and protective autophagy, making it a versatile and potent anti-cancer agent.
Properties
IUPAC Name |
2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKXNOOUWFJCMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673072 |
Source
|
Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76296-72-5 |
Source
|
Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->3)-[pentofuranosyl-(1->4)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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